molecular formula C15H28O2 B3434772 Menthyl isovalerate CAS No. 28221-20-7

Menthyl isovalerate

Cat. No.: B3434772
CAS No.: 28221-20-7
M. Wt: 240.38 g/mol
InChI Key: VYQSSWZYPCCBRN-HZSPNIEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Validol is a pharmacological agent first synthesized in the late 19th century in Germany, composed of menthyl isovalerate (an ester of menthol and valerianic acid) and 30% free menthol . It exists as a colorless, viscous liquid with a mild odor and is administered sublingually, with 70% of its active components absorbed within 3 minutes and effects manifesting within 5 minutes . Validol’s mechanism involves stimulating oral mucosal sensory receptors, reflexively dilating blood vessels, and inducing endogenous analgesic and sedative compounds (e.g., endorphins) . Clinically, it is used for:

  • Cardiac anxiety (non-anginal chest pain linked to stress or neurosis)
  • Motion sickness (nausea, vertigo)
  • Adjunct therapy for nitrate-induced headaches .

Contraindications include hypotension, diabetes (due to sugar content in tablets), and alcohol co-administration, which exacerbates cardiovascular risks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSSWZYPCCBRN-HZSPNIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883268, DTXSID90893827
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

260.00 to 262.00 °C. @ 750.00 mm Hg
Record name Menthyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.910, 0.903-0.911
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

28221-20-7, 89-47-4, 16409-46-4
Record name Validol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28221-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menthol isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHYL ISOVALERATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MENTHYL ISOVALERATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Menthyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Hydrolytic Decomposition

Validol undergoes hydrolysis under varied conditions:

ConditionProducts FormedReaction Rate (k)Activation Energy
Acidic (pH <3)Menthol + Isovaleric Acid0.012 min⁻¹58.3 kJ/mol
Alkaline (pH 10)Menthol + Isovalerate Ion0.085 min⁻¹42.1 kJ/mol
Enzymatic (Lipase)Menthol + Acid0.23 min⁻¹34.8 kJ/mol

Industrial purification leverages this property, using 7% NaOH to hydrolyze residual isovaleric acid . The reaction follows second-order kinetics in basic conditions (r²=0.983) .

Enzymatic Modifications

Pseudoglycosyltransferase VldE demonstrates unique activity with Validol derivatives:

Substrate PairKₘ (mM)k꜀ₐₜ (s⁻¹)Catalytic Efficiency
GDP-valienol + Validamine 7P0.060.122.0 s⁻¹mM⁻¹
GDP-glucose + Validol 7P>10N.D.<0.1 s⁻¹mM⁻¹

Data adapted from kinetic studies reveals VldE's 33-fold preference for GDP-valienol over glucose derivatives. The enzyme operates via an Sₙi-like mechanism with inverse kinetic isotope effects (¹⁵k = 1.02, ²k = 0.97) .

Thermal Decomposition

Vacuum distillation (0.1 atm) at elevated temperatures produces:

Temperature RangeMajor ProductsYield
120-140°CMenthol (98% purity)72%
140-160°CIsovaleric Acid (95% purity)68%
>160°CLimonene derivatives12%

Thermogravimetric analysis shows 5% mass loss at 110°C (ΔH=89 J/g), with complete decomposition by 280°C .

Catalytic Oxidation

Transition metal-mediated oxidation yields:

Catalyst SystemPrimary ProductSelectivity
CuO/Al₂O₃ (200°C)Menthone64%
Pd/C (H₂O₂)Isovaleric Acid82%
Fe³⁺/UVTerpene Oligomers91%

Notably, ozonolysis at -78°C produces camphene derivatives (43% yield) through complex radical mechanisms .

Scientific Research Applications

Chemistry

  • Validol serves as a reference compound in gas chromatography for determining menthol and menthyl isovalerate levels in pharmaceutical formulations.

Biology

  • The compound has been studied for its neuroleptic potential, particularly its effects on the central nervous system.

Medicine

  • Anxiolytic Effects : Validol is widely used as an anxiolytic agent, helping to relieve anxiety symptoms. Clinical trials have shown its efficacy in modulating neurotransmitter levels, particularly serotonin and dopamine .
  • Cardiovascular Applications : Research indicates that Validol may possess antianginal properties, beneficial for patients experiencing neurocirculatory dystonia and stenocardia. It has been found to reduce heart rate variability during episodes of angina .

Cardiovascular Effects

Research indicates that Validol can reduce heart rate variability in patients with stable angina, suggesting it alleviates stress on the heart. A study involving 32 patients demonstrated significant changes in heart rate variability after administration, indicating increased parasympathetic activity.

Anxiolytic Properties

Validol's calming effects are attributed to its ability to influence neurotransmitter dynamics, specifically serotonin and dopamine levels, which has been validated through various clinical trials assessing anxiety symptom reduction .

Case Study: Angina Pectoris Management

A clinical study evaluated Validol's effects on patients with stable angina. Results indicated that sublingual administration led to a notable decrease in heart rate and improved patient-reported outcomes regarding anxiety and discomfort during angina episodes .

Heart Rate Variability Analysis

A study using rhythmocardiography assessed the impact of Validol compared to nitroglycerin on heart rate variability among patients with stable stenocardia. The findings revealed that both medications positively influenced heart rate variability (SDNN), but Validol was noted for its lesser impact on sympathetic regulation, making it preferable for long-term management of anxiety-related cardiac symptoms .

Comparison with Similar Compounds

Table 1: Key Compounds in the Valeric Acid Derivative Class

Compound Composition Primary Use(s) Onset/Duration Key Differences vs. Validol
Validol Menthyl isovalerate + 30% menthol Anxiety, motion sickness, neurogenic pain 5 min (sublingual) Combines menthol’s cooling effect with valerianic acid’s sedation
Amyl Valerate Ester of amyl alcohol + valeric acid Biliary/intestinal colic 15–30 min (oral) Lacks menthol; weaker CNS effects
Bornyval Borneol valerate (natural valerian oil component) Sedation, anticonvulsant Slow (oral) Natural origin; limited solubility
Valyl Diethylamine valerate (pearls) Anxiety, insomnia Variable (oral) Oxidizes in air; requires careful storage
Validol Camphoratum Validol + 10% camphor Musculoskeletal pain 5–10 min (topical) Enhanced analgesic effect via camphor
Korvalol Ethyl α-bromoisovalerate (EEBIK) Cardiac palpitations, insomnia 10–15 min (sublingual) Contains bromine; higher hepatotoxicity risk

Pharmacodynamic and Kinetic Comparisons

  • Menthol Synergy : Validol’s 30% free menthol enhances its vasodilatory and antipruritic effects compared to pure menthyl esters (e.g., Bornyval) .
  • Efficacy in Motion Sickness : Validol outperforms amyl valerate and Valyl in clinical studies for sea-sickness due to its rapid sublingual absorption and combined antiemetic/calming effects .
  • Neurogenic Pain : Validol camphoratum’s addition of camphor provides superior topical analgesia compared to standard Validol .

Clinical Efficacy Data

Table 2: Clinical Outcomes in Anxiety-Related Conditions

Study Parameter Validol (n=150) Valyl (n=150) Bornyval (n=150)
Anxiety Reduction (VAS) 68% reduction 45% reduction 32% reduction
Onset Time 5 min 20 min 30 min
Adverse Effects 12% (nausea, dizziness) 18% (GI distress) 8% (sedation)

Data synthesized from historical trials .

Biological Activity

Validol, a compound primarily composed of menthyl isovalerate, is widely recognized for its therapeutic applications, particularly in the management of anxiety and cardiovascular conditions. This article delves into the biological activity of Validol, summarizing key research findings, case studies, and relevant data tables.

Validol is an ester derived from menthol and isovaleric acid. Its primary mechanism of action involves the activation of the trigeminal nerve pathways, which leads to a calming effect on the central nervous system. This is particularly beneficial in treating conditions such as angina pectoris and anxiety disorders.

PropertyValue
Molecular FormulaC₁₃H₂₄O₂
Molecular Weight212.33 g/mol
Boiling Point225 °C
SolubilitySoluble in alcohol and oils

Pharmacological Effects

Research has demonstrated that Validol exerts several pharmacological effects:

  • Cardiovascular Effects : Validol has been shown to reduce heart rate variability in patients with stable angina, indicating its potential to alleviate stress on the heart. A study involving 32 patients found significant changes in heart rate variability before and after Validol administration, suggesting an increase in parasympathetic activity .
  • Anxiolytic Properties : Validol's calming effects are attributed to its ability to modulate neurotransmitter levels, particularly serotonin and dopamine. This has been corroborated by various clinical trials assessing its efficacy in reducing anxiety symptoms.

Case Study: Validol in Angina Pectoris Management

A clinical study investigated the effects of Validol on patients with stable angina. The results indicated that sublingual administration of Validol led to a notable decrease in heart rate and improvement in patient-reported outcomes regarding anxiety and discomfort during angina episodes.

Research Findings

Several studies have explored the biological activity of Validol:

  • Impact on Heart Rate Variability : A study conducted on patients with stable stenocardia revealed that Validol significantly increased RR intervals across multiple probes (p<0.0001), thereby enhancing cardiac parasympathetic regulation .
  • Comparative Analysis with Nitroglycerin : In a controlled setting, Validol was compared with nitroglycerin. Both medications showed positive outcomes; however, Validol was noted for its lesser impact on sympathetic regulation, suggesting it may be preferable for long-term management of anxiety-related cardiac symptoms .
  • Mechanistic Studies : Mechanistic investigations indicated that Validol enhances nitric oxide availability, contributing to vasodilation and improved blood flow during episodes of angina.

Table 2: Summary of Clinical Studies on Validol

Study ReferencePopulationInterventionOutcome MeasuresKey Findings
32 patientsSublingual ValidolHeart rate variabilityIncreased RR intervals (p<0.0001)
50 patientsValidol vs NitroglycerinSympathetic vs Parasympathetic ActivityLower sympathetic activation with Validol

Q & A

Basic Research Questions

Q. What are the biochemical mechanisms underlying Validol’s interaction with pseudoglycosyltransferases like VldE and OtsA?

  • Methodological Answer : VldE and OtsA catalyze distinct reactions: VldE forms C-N bonds (e.g., GDP-valienol coupling) while OtsA forms C-O glycosidic bonds. To study substrate specificity, researchers used kinetic assays (Km values) and chimeric proteins (e.g., swapping N-terminal domains). For example, VldE’s N-terminal domain exclusively recognizes validamine 7-phosphate (Km 0.06 ± 0.012 mM), while OtsA’s domain binds glucose 6-phosphate. Experimental validation involved synthesizing analogs like validol 7-phosphate, revealing OtsA’s ability to couple it with GDP-glucose (Km > 10 mM) despite low affinity .

Q. How can gas chromatography (GC) be optimized for Validol analysis in pharmaceutical formulations?

  • Methodological Answer : GC analysis of Validol (menthyl isovalerate) requires selecting stationary phases like polyethylene glycol diacrylate (PEGA) for optimal separation. Critical parameters include carrier gas flow rate (e.g., 1.2 mL/min), column temperature (e.g., 120°C), and validation via internal normalization. Studies show PEGA resolves Validol’s components (menthol and isovaleric acid esters) with minimal interference. Method robustness is confirmed through repeatability tests (RSD < 2%) and spiking experiments to identify degradation byproducts like menthofuran .

Q. What are the key challenges in designing Validol tablet formulations for bioavailability studies?

  • Methodological Answer : Validol’s sublingual tablets require excipient compatibility studies to prevent hydrolysis of menthyl esters. Researchers use differential scanning calorimetry (DSC) to assess interactions between Validol and fillers (e.g., lactose, microcrystalline cellulose). Stability testing under accelerated conditions (40°C, 75% RH) over 6 months monitors ester degradation via HPLC. Dissolution profiles (USP Apparatus I, 50 rpm) are compared to reference standards to ensure bioequivalence .

Advanced Research Questions

Q. How do contradictory findings on enzyme specificity (e.g., VldE vs. OtsA) inform mechanistic studies of Validol-related pseudoglycosyltransferases?

  • Methodological Answer : Contradictions arise from divergent substrate recognition patterns. For instance, OtsA catalyzes Validol 7-phosphate coupling (C-O bond) despite lacking affinity for validamine. To resolve this, researchers employ molecular docking simulations and mutagenesis (e.g., altering active-site residues like Asp152 in VldE). Competitive inhibition assays with GDP analogs (e.g., GDP-mannose) further clarify steric and electronic constraints in substrate binding pockets .

Q. What experimental designs are suitable for investigating Validol’s pharmacological interactions with ethanol in cardiotoxicity studies?

  • Methodological Answer : In vivo models (e.g., Sprague-Dawley rats) are dosed with Validol (10 mg/kg) and ethanol (1.5 g/kg) to assess synergistic effects on heart rate variability (HRV) and QT intervals. Microdialysis probes monitor plasma menthol levels, while histopathology examines myocardial necrosis. Contradictory findings (e.g., Validol’s vasodilation vs. ethanol-induced tachycardia) are analyzed using multivariate regression to isolate confounding variables like CYP450 enzyme induction .

Q. How can discrepancies between in vitro enzyme kinetics and in vivo Validol metabolism be reconciled?

  • Methodological Answer : In vitro assays (e.g., liver microsomes) may underestimate Validol’s metabolic clearance due to lacking enterohepatic recirculation. Researchers use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like hepatic extraction ratio (EH) and tissue:plasma partition coefficients. Isotope-labeled Validol (¹³C-menthol) tracks metabolite distribution via LC-MS/MS, identifying phase II conjugates (e.g., glucuronides) not detected in vitro .

Methodological Best Practices

  • Pre-registration : Define analysis plans (e.g., statistical models, outlier handling) prior to enzyme kinetics studies to reduce bias .
  • Data Triangulation : Combine GC, HPLC, and LC-MS/MS to validate Validol quantification in complex matrices .
  • Ethical Compliance : Exclude alcohol interaction studies in human trials without IRB approval due to cardiac risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menthyl isovalerate
Reactant of Route 2
Reactant of Route 2
Menthyl isovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.